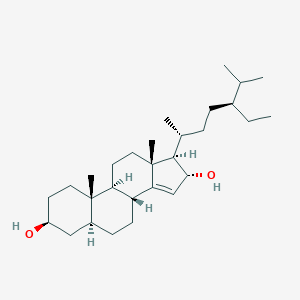
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide, also known as BMB-4, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide has been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy drugs, making them more effective.
Wirkmechanismus
The mechanism of action of N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is not fully understood. However, it has been shown to inhibit the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the folding and stabilization of many proteins that are important for cancer cell growth and survival. By inhibiting HSP90, this compound disrupts the function of these proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a specific effect on cancer cells, with minimal toxicity to normal cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. This compound has also been shown to inhibit the formation of new blood vessels, which is important for cancer cell growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is its specificity for cancer cells, which makes it a promising candidate for cancer treatment. However, its mechanism of action is not fully understood, which makes it difficult to predict its effectiveness in different types of cancer. Another limitation is that this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not known.
Zukünftige Richtungen
There are several future directions for research on N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide. One direction is to further investigate its mechanism of action and identify the specific proteins that are targeted by the inhibitor. This could lead to the development of more effective cancer treatments that target specific proteins involved in cancer cell growth and survival. Another direction is to test this compound in animal models and clinical trials to determine its safety and efficacy in humans. Finally, researchers could investigate the potential use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their effectiveness.
Synthesemethoden
The synthesis of N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide involves a series of chemical reactions. The starting material for the synthesis is 5-chloro-6-methyl-1,3-benzothiazol-2-amine, which is reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base to form this compound. The reaction is carried out under controlled conditions to ensure the purity of the final product.
Eigenschaften
Molekularformel |
C17H15ClN2O3S |
|---|---|
Molekulargewicht |
362.8 g/mol |
IUPAC-Name |
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C17H15ClN2O3S/c1-9-6-15-12(8-11(9)18)19-17(24-15)20-16(21)10-4-5-13(22-2)14(7-10)23-3/h4-8H,1-3H3,(H,19,20,21) |
InChI-Schlüssel |
HIRMECULPXANSQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1Cl)N=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Kanonische SMILES |
CC1=CC2=C(C=C1Cl)N=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B236119.png)
![5-(2,3-dichlorophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B236120.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B236129.png)
![2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B236130.png)
![4-cyano-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B236134.png)

![5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B236136.png)
![N-{3-[(2,4-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B236139.png)
![N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236146.png)
![6-[(14b-Formyl-9-hydroxy-4,4,6a,6b,8a,11,11-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B236150.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide](/img/structure/B236155.png)
![2-chloro-N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]benzamide](/img/structure/B236162.png)
![2,4-dimethoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B236168.png)
